REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.C1O[CH2:25][CH2:24]OCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+].CN1[CH2:39][CH2:38][CH2:37][N:36]([CH3:40])C1=O>[Cu]I>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:36]2[C:37]3[CH:38]=[CH:39][CH:25]=[CH:24][C:5]=3[C:4]3[C:40]2=[CH:6][CH:7]=[CH:2][CH:3]=3)=[CH:3][CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Name
|
copper(I) iodide
|
Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred under a nitrogen stream at 180° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 mL three-neck flask were put
|
Type
|
FILTRATION
|
Details
|
After that, this mixture was filtered
|
Type
|
WASH
|
Details
|
The resulting filtrate was washed with dilute hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a compound, which
|
Type
|
CUSTOM
|
Details
|
was then purified by silica gel column chromatography (the developing solvent
|
Type
|
CUSTOM
|
Details
|
The fraction obtained
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a compound
|
Type
|
CUSTOM
|
Details
|
This compound was recrystallized with a mixed solvent of chloroform and hexane
|
Type
|
CUSTOM
|
Details
|
to give the desired substance as 21 g of a light brown plate-like crystal in a yield of 35%
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |